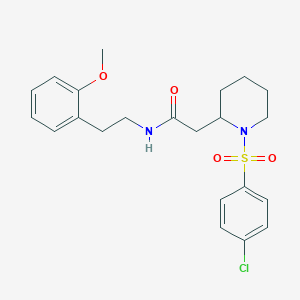
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C22H27ClN2O4S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN2O3S, with a molecular weight of approximately 424.92 g/mol. The presence of functional groups such as the chlorophenyl and methoxyphenethyl enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving suitable amines and dihalides.
- Introduction of the Sulfonyl Group : Sulfonylation is performed using sulfonyl chlorides in the presence of bases like triethylamine.
- Attachment of Aromatic Rings : Nucleophilic substitution reactions are employed to introduce chlorophenyl and methoxyphenethyl groups.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Studies have demonstrated that derivatives containing sulfonamide groups show notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of acetamide derivatives, including those related to this compound. The MTT assay has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) . Notably, certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents.
The mechanism of action for this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor by binding to active sites, thus modulating enzymatic activity or receptor signaling pathways . For instance, it may inhibit acetylcholinesterase (AChE), which is relevant in neurological conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives for their antibacterial properties, revealing that compounds with similar structures to our target compound demonstrated effective inhibition against multiple pathogens .
- Anticancer Screening : Another investigation focused on the cytotoxicity of acetamide derivatives against several cancer cell lines, finding that specific compounds showed significant promise as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide | Contains fluorine and methoxy groups | Potential enzyme inhibition |
| N-(4-methylphenyl)-N'-(4-chlorophenyl)urea | Urea derivative with similar aromatic groups | Anticancer activity |
| 4-chloro-N-(3-fluoro-4-methylphenyl)benzamide | Benzamide structure with similar substitutions | Antimicrobial properties |
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-29-21-8-3-2-6-17(21)13-14-24-22(26)16-19-7-4-5-15-25(19)30(27,28)20-11-9-18(23)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPHAHDREWRAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














